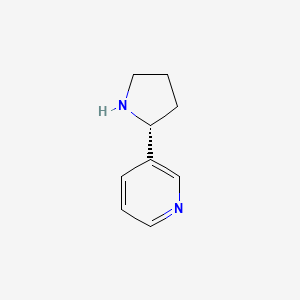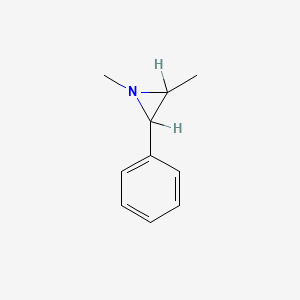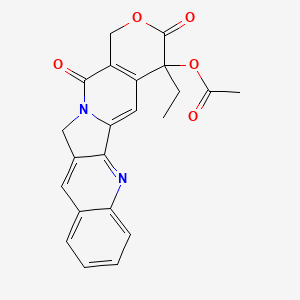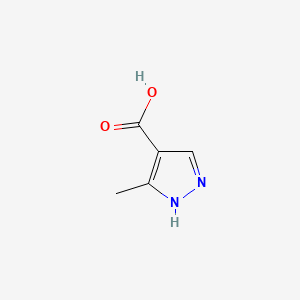
3-Methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Methyl-1H-pyrazole-4-carboxylic acid (3MPCA) is an organic compound with a molecular formula of C4H5N2O2. It is a white crystalline solid that is used in the synthesis of various compounds and has been studied for its potential applications in the pharmaceutical, food, and beverage industries. 3MPCA is a versatile molecule that has been used in a variety of scientific research applications, including as a catalyst, as a corrosion inhibitor, and as a potential therapeutic agent.
Scientific Research Applications
Chemical Synthesis and Functionalization
Functionalization Reactions : 1H-pyrazole-3-carboxylic acid derivatives, including those related to 3-Methyl-1H-pyrazole-4-carboxylic acid, are key in various functionalization reactions. These compounds are utilized in the formation of different products like 3H-imidazo[4,5-b]pyridines and 1H-pyrazole-3-carboxamides, with their structures confirmed spectroscopically. Theoretical studies also provide insights into the reaction mechanisms (Yıldırım, Kandemirli & Demir, 2005).
Structural and Spectral Investigations : A combination of experimental and theoretical methods, including spectroscopy and density functional theory (DFT), is used to investigate the structure and spectral properties of pyrazole-4-carboxylic acid derivatives. These studies are important for understanding the chemical and physical properties of these compounds (Viveka et al., 2016).
Coordination Chemistry
- Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives, closely related to this compound, have been synthesized and studied for their ability to form coordination complexes with metals like copper and cobalt. The crystal structures of these complexes reveal interesting features like mononuclear chelate complexes and hydrogen-bonded networks (Radi et al., 2015).
Materials Science
- Crystal Structures and Properties : The crystal structure and dynamic properties of pyrazole-4-carboxylic acids, including those substituted at various positions, are studied to understand their behavior in the solid state. This research is significant for applications in materials science (Infantes et al., 2013).
Luminescence and Photophysical Properties
- Luminescence in Coordination Polymers : Studies on isomeric bis(this compound)alkane ligands, which are structurally related to this compound, demonstrate their utility in forming luminescent coordination polymers with metals like zinc and cadmium. These materials show potential for applications in light-emitting devices (Cheng et al., 2017).
Safety and Hazards
When handling 3-Methyl-1H-pyrazole-4-carboxylic acid, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay. Most of them displayed moderate to excellent activities . This suggests potential future directions for the development of fungicides based on this compound.
Mechanism of Action
Target of Action
It has been used in the synthesis of metal complexes that exhibit catalytic activity .
Mode of Action
It’s known that it can form complexes with metals, which then exhibit catalytic properties .
Result of Action
It’s known that metal complexes derived from it can exhibit green fluorescence and have catalytic properties .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in the formation of metal complexes. These complexes have been shown to exhibit luminescence and electrocatalytic properties . The compound interacts with enzymes and proteins, such as succinate dehydrogenase, where it acts as an inhibitor. This interaction is crucial in the context of its use in fungicides, where it inhibits the mitochondrial respiration chain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a succinate dehydrogenase inhibitor affects the electron transport chain, leading to alterations in cellular respiration and energy production . This can result in changes in cell proliferation and apoptosis, particularly in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes like succinate dehydrogenase by binding to the active site, preventing the normal substrate from accessing the enzyme. This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) generation . These molecular interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound in vitro and in vivo has been associated with sustained inhibition of cellular respiration and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and damage to cellular structures . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial respiration. It interacts with enzymes such as succinate dehydrogenase, leading to inhibition of the electron transport chain . This interaction affects metabolic flux and metabolite levels, resulting in altered energy production and increased ROS generation. The compound’s role in these pathways highlights its potential as a therapeutic agent in conditions involving mitochondrial dysfunction.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach the target enzymes and proteins to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the mitochondria is particularly important for its role as a succinate dehydrogenase inhibitor, as this is where the enzyme is located. The compound’s activity is thus closely linked to its ability to reach and interact with its target within the cell.
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40704-11-8 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)
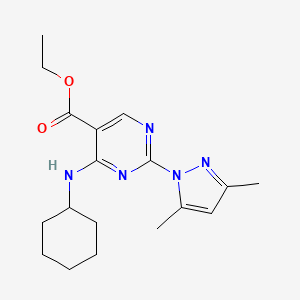

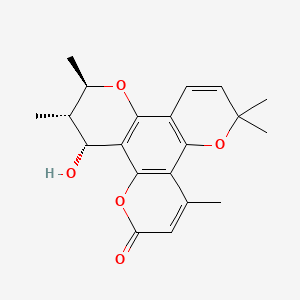
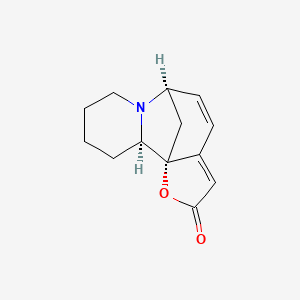
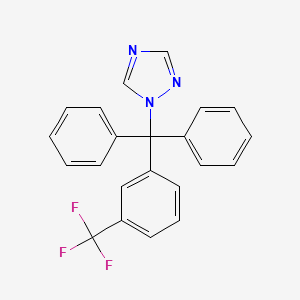
![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)
